(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid
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Overview
Description
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H19BO4Si and a molecular weight of 266.17 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl ethoxycarbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
The synthesis of (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with a halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. The trimethylsilyl group serves as a protecting group, preventing unwanted side reactions and increasing the stability of the compound .
Comparison with Similar Compounds
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid is unique due to the presence of the trimethylsilyl ethoxycarbonyl group, which provides increased stability and reactivity compared to other boronic acids. Similar compounds include:
Phenylboronic acid: Lacks the trimethylsilyl ethoxycarbonyl group, making it less stable and reactive.
4-Bromophenylboronic acid: Contains a bromine substituent instead of the trimethylsilyl ethoxycarbonyl group, leading to different reactivity and applications.
4-(Methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group instead of the trimethylsilyl ethoxycarbonyl group, resulting in different chemical properties and uses.
Properties
IUPAC Name |
[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFYQQEWOPKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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